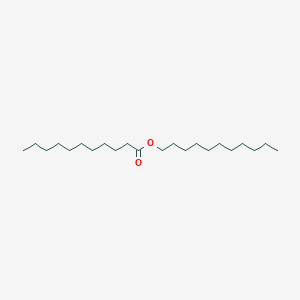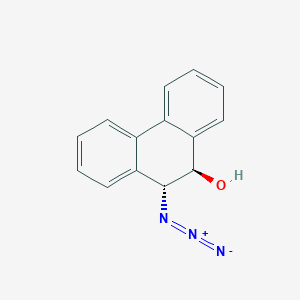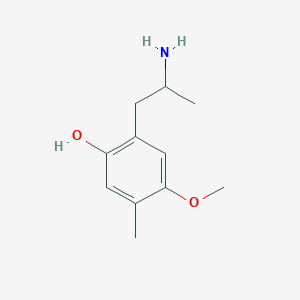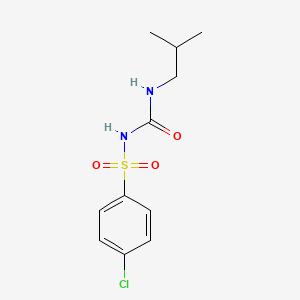
Butanal, 2-ethyl-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanal, 2-ethyl-3-hydroxy- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and an ethyl group (-C2H5) attached to the butanal backbone. This compound is known for its versatility and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanal, 2-ethyl-3-hydroxy- can be synthesized through aldol condensation of butanal. The reaction typically involves the use of an aqueous sodium hydroxide solution and a phase-transfer catalyst at around 30°C. The reaction is stopped by the addition of acetic acid .
Industrial Production Methods
In industrial settings, the production of Butanal, 2-ethyl-3-hydroxy- follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanal, 2-ethyl-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Hydrogenation of Butanal, 2-ethyl-3-hydroxy- yields 1,3-butanediol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are commonly used.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: 1,3-butanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Butanal, 2-ethyl-3-hydroxy- finds applications in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Butanal, 2-ethyl-3-hydroxy- involves its reactivity due to the presence of both the aldehyde and hydroxyl functional groups. These groups make it susceptible to nucleophilic attacks, leading to various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate its conversion to other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutanal:
2-Ethyl-3-hydroxyhexanal: Another similar compound formed through aldol condensation.
Uniqueness
Butanal, 2-ethyl-3-hydroxy- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of an ethyl group and a hydroxyl group on the butanal backbone makes it a valuable intermediate in various chemical processes.
Propriétés
Numéro CAS |
54305-25-8 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxybutanal |
InChI |
InChI=1S/C6H12O2/c1-3-6(4-7)5(2)8/h4-6,8H,3H2,1-2H3 |
Clé InChI |
LCPCVJFTTGDOSW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)





![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
